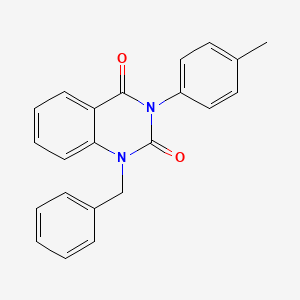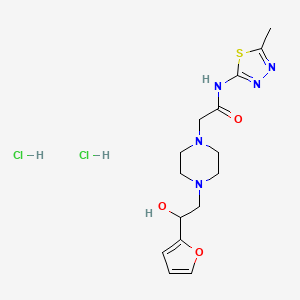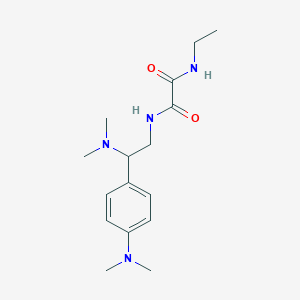
1-Benzyl-3-(4-methylphenyl)quinazoline-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazoline and quinazolinone are heterocyclic fused rings that have drawn significant attention due to their wide applications in pharmaceutical chemistry . They are reported for their diversified biological activities and compounds with different substitutions bring together to knowledge of a target with understanding of the molecule types that might interact with the target receptors .
Synthesis Analysis
An easy one-pot three-components and straightforward synthesis of 3-substituted quinazoline-2,4-diones was designed, in both, the catalyst- and solvent-free conditions under microwave irradiation . The quinazoline-2,4-diones were isolated, with yields in the range of 30-65% .Molecular Structure Analysis
Quinazolines and quinazolinones are classes of fused heterocycles that are of considerable interest because of the diverse range of their biological properties . Many substituted quinazoline and quinazolinone derivatives possess a wide range of bioactivities .Chemical Reactions Analysis
Quinazolines and quinazolinones are considered as an important chemical for the synthesis of various physiologically significant and pharmacologically utilized molecules . They are a large class of biologically active compounds that exhibited a broad spectrum of biological activities .Physical And Chemical Properties Analysis
Quinazoline and quinazolinone compounds are also used in the preparation of various functional materials for synthetic chemistry and are also present in various drug molecules . They are considered as advantaged scaffold, and the alteration is made with different substituents .Aplicaciones Científicas De Investigación
Antibacterial Properties
BMQ has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. It may serve as a lead compound for developing novel antibiotics to combat drug-resistant bacterial strains. Researchers have synthesized derivatives of BMQ and evaluated their effectiveness against multidrug-resistant bacteria, including MRSA .
Structure-Activity Relationship (SAR) Studies
Medicinal chemists have investigated the SAR of various quinazolinone derivatives, including BMQ. Understanding how specific structural modifications impact biological activity is crucial for optimizing drug design. Researchers explore different substitutions on the quinazolinone scaffold to enhance desired properties.
Mecanismo De Acción
Target of Action
The primary targets of 1-Benzyl-3-(4-methylphenyl)quinazoline-2,4-dione are the enzymes α-amylase and α-glucosidase . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, thus influencing blood sugar levels. By inhibiting these enzymes, 1-Benzyl-3-(4-methylphenyl)quinazoline-2,4-dione can potentially regulate blood glucose levels, making it a compound of interest in the treatment of diabetes .
Mode of Action
1-Benzyl-3-(4-methylphenyl)quinazoline-2,4-dione interacts with its targets, the enzymes α-amylase and α-glucosidase, by binding to their active sites and inhibiting their activity . This interaction prevents the breakdown of carbohydrates into glucose, thereby controlling the rise of blood glucose levels after meals .
Biochemical Pathways
The inhibition of α-amylase and α-glucosidase enzymes by 1-Benzyl-3-(4-methylphenyl)quinazoline-2,4-dione affects the carbohydrate digestion pathway . Normally, these enzymes break down complex carbohydrates into simple sugars for absorption. When these enzymes are inhibited, the breakdown process is slowed, resulting in a slower release and absorption of glucose into the bloodstream .
Result of Action
The molecular and cellular effects of 1-Benzyl-3-(4-methylphenyl)quinazoline-2,4-dione’s action primarily involve the regulation of blood glucose levels. By inhibiting α-amylase and α-glucosidase enzymes, this compound slows down the breakdown of carbohydrates, leading to a slower release and absorption of glucose. This can help control post-meal blood glucose spikes, which is beneficial for managing diabetes .
Direcciones Futuras
Quinazolines and quinazolinones have shown a wide range of biological activities, making them a promising area for future research . Further studies could focus on exploring their potential in various applications, including their use as anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antileishmanial activities .
Propiedades
IUPAC Name |
1-benzyl-3-(4-methylphenyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-16-11-13-18(14-12-16)24-21(25)19-9-5-6-10-20(19)23(22(24)26)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMZQYLWDGSUOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(4-methylphenyl)quinazoline-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2566771.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2566773.png)
![3-[(4-Chlorophenyl)carbamoyl]-2-[(2-ethylhexyl)amino]propanoic acid](/img/structure/B2566774.png)
![2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B2566777.png)

![5-Bromo-2-[(4-fluorobenzyl)oxy]benzoic acid](/img/structure/B2566780.png)






